molecular formula C17H24N2O2 B247514 1-Cyclopentyl-4-(2-methoxybenzoyl)piperazine

1-Cyclopentyl-4-(2-methoxybenzoyl)piperazine

Cat. No. B247514
M. Wt: 288.4 g/mol
InChI Key: LABGAQYYOLPQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-(2-methoxybenzoyl)piperazine (also known as CPP) is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential in treating various neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

CPP is believed to exert its effects through its interaction with the serotonergic and dopaminergic systems in the brain. CPP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. CPP also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine release. By modulating these neurotransmitter systems, CPP may help to restore balance in individuals with neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. In animal studies, CPP has been shown to increase serotonin and dopamine release in certain brain regions. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, CPP has been shown to increase the expression of c-Fos, a marker of neuronal activity.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects have been well-characterized in animal studies. However, there are also limitations to using CPP in lab experiments. CPP has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, CPP may have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on CPP. One area of interest is the potential for CPP in treating drug addiction. Further studies are needed to determine whether CPP can reduce drug-seeking behavior in humans. Additionally, studies are needed to determine whether CPP can enhance cognitive function in individuals with Alzheimer's disease. Finally, studies are needed to determine whether CPP can be used in combination with other drugs to enhance its effectiveness in treating neurological disorders.

Synthesis Methods

CPP can be synthesized through a multi-step process, which involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzoyl chloride, followed by the reaction with piperazine. The final product is obtained through purification and isolation techniques. The purity of CPP can be confirmed through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

CPP has been extensively studied for its potential in treating various neurological disorders. In animal studies, CPP has been shown to have anxiolytic, antidepressant, and antipsychotic effects. CPP has also been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, CPP has been studied for its potential in enhancing cognitive function, particularly in individuals with Alzheimer's disease.

properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H24N2O2/c1-21-16-9-5-4-8-15(16)17(20)19-12-10-18(11-13-19)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3

InChI Key

LABGAQYYOLPQTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCC3

Origin of Product

United States

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